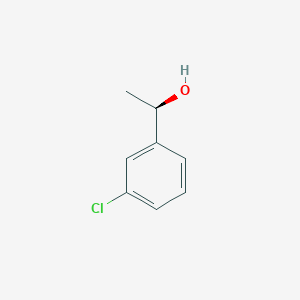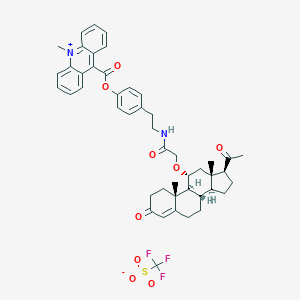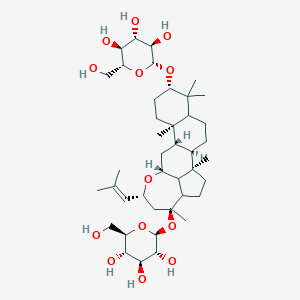
Ginsenoside La
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ginsenoside La is a type of ginsenoside, which is a steroid glycoside found in the roots of the Panax ginseng plant. It has been extensively studied for its potential health benefits, particularly in the field of medicine.
Scientific Research Applications
Therapeutic Potential in Cardiovascular Diseases
Ginsenoside La, a component of ginseng, is recognized for its potential benefits in treating cardiovascular diseases. Studies have highlighted its diverse mechanisms of action, such as antioxidation, vasomotor regulation, and improving lipid profiles, contributing to its potential positive effects on heart diseases (Lee & Kim, 2014). Similarly, ginsenosides have been reported to modify vasomotor function, reduce platelet adhesion, and influence ion channels, indicating a multifaceted approach in cardiovascular health management (Kim, 2012).
Pharmacological Activities on the Nervous System
Ginsenoside La also exhibits pharmacological effects on the nervous system, potentially enhancing cognition and physical health. It has shown promising results in anti-inflammatory, antioxidative, and immunomodulatory effects, along with positive influences on the nervous system. However, its effects seem to be cell type-dependent, suggesting a need for more nuanced understanding and application (Tam et al., 2018).
Hepatoprotective Effects
Ginsenoside La has been identified to exert hepatoprotective effects, particularly through antioxidative stress and anti-inflammatory pathways. It has shown promising results in regulating and treating acute and chronic hepatotoxicity, hepatitis, and hepatic fibrosis, mainly through the Keap1-Nrf2-ARE signaling pathway, indicating its potential as a drug candidate for various liver diseases (Gao et al., 2017).
Sirtuin 1 Signaling Pathway Modulation
Ginsenoside La is also involved in targeting the Sirtuin 1 (SIRT1) signaling pathway, showing potential in preventing and treating diseases like oxidative stress, inflammation, aging, and tumorigenesis. The diverse therapeutic effects of ginsenosides, especially those with specific glucopyranosyl groups, highlight their role in various pharmacological applications (Lou et al., 2020).
properties
CAS RN |
123617-34-5 |
|---|---|
Product Name |
Ginsenoside La |
Molecular Formula |
C41H68O13 |
Molecular Weight |
769 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,7S,10R,11S,13R,15R,17S,18S)-1,6,6,10,17-pentamethyl-15-(2-methylprop-1-enyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1 |
InChI Key |
VOUCMBDNXOKLCQ-YATHHJDDSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@H]2CC[C@]3(C2[C@H](O1)C[C@H]4[C@H]3CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
SMILES |
CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |
Canonical SMILES |
CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |
melting_point |
179-180°C |
physical_description |
Solid |
synonyms |
ginsenoside La ginsenoside-La |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



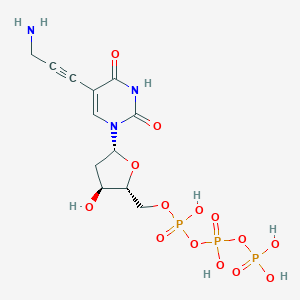
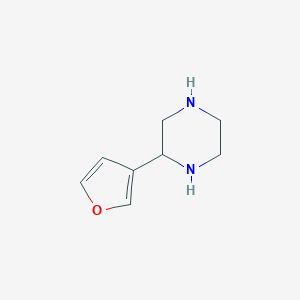
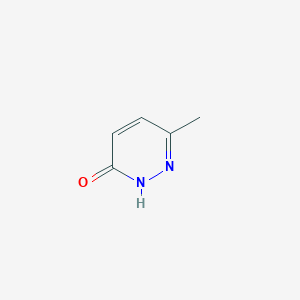
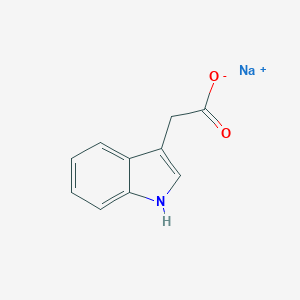
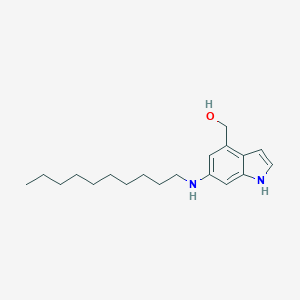
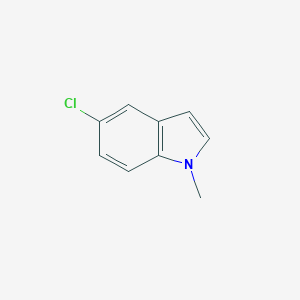
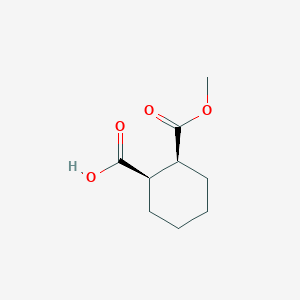
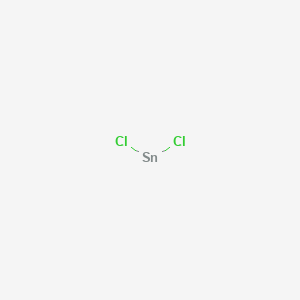
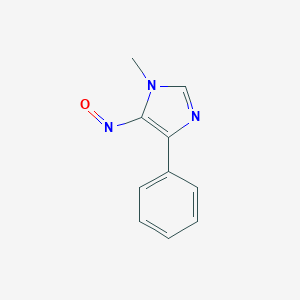
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
